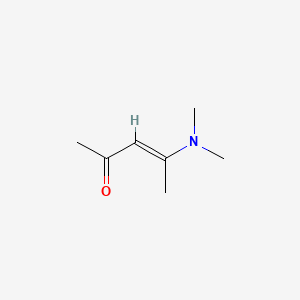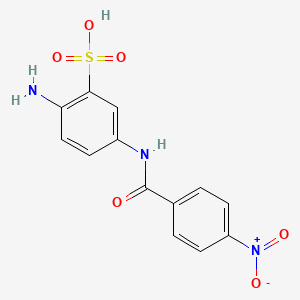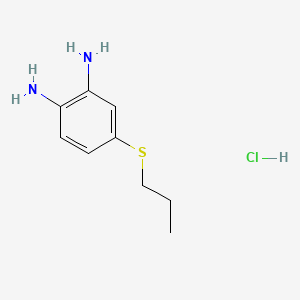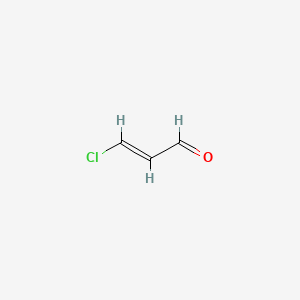
3-Chloroacrolein
説明
trans-3-Chloroallyl aldehyde, also known as trans-3-chloro-2-propenal, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. trans-3-Chloroallyl aldehyde is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).
科学的研究の応用
1. Mutagenic and Carcinogenic Risks
- 3-Chloroacrolein is identified as a potent mutagen and genotoxin. Its formation can occur during the oxidation of C-3 chlorohydrocarbons, metabolism of pesticides, and chlorination of drinking water. Studies have shown that compounds like 2-chloroacroleins are extremely strong mutagens and genotoxins, and they form 1,N2-cyclic deoxyguanosine adducts, which have significant roles in mutagenicity and carcinogenicity (Eder & Weinfurtner, 1994).
2. Bioactivation Mechanisms in Herbicides
- This compound is a significant by-product in the metabolism of certain herbicides. For instance, it is formed from S-2,3-dichloroallyl diisopropylthiocarbamate (diallate), a carcinogenic herbicide, during its interaction with hepatic microsomal monooxygenases. The mutagenic effects of such herbicides are attributed to the formation of this compound (Schuphan, Rosen & Casida, 1979).
3. Applications in Organic Synthesis
- This compound and its analogs like β-Chloroacroleins have been used in various organic synthesis reactions. For example, they have been utilized in the Buchwald-Hartwig amination of lactams and heteroarylamines, showcasing their reactivity and utility in synthetic organic chemistry (Hesse & Kirsch, 2007).
4. Electrophilic Properties and Reactions
- The electrophilic properties of this compound make it a reactant in various chemical reactions, such as selective amination under palladium catalysis. Its ability to react with compounds carrying various substituents opens up a wide range of possibilities in chemical synthesis (Hesse & Kirsch, 2005).
5. Molecular Structure Studies
- Research has been conducted on the molecular structure of 2-chloroacrolein, a closely related compound, using gas-phase electron diffraction, ab initio MO calculations, and vibrational analysis. Such studies contribute to a deeper understanding of the physical and chemical properties of these compounds (Shishkov et al., 1996).
6. Genotoxicity Studies
- Genotoxicity of 2-chloroacrolein has been studied extensively. It is shown to be a potent direct mutagen in various assays such as the Ames test and SOS-chromotest. Understanding its genotoxic mechanisms is crucial in assessing environmental and health risks associated with its presence (Eder, Deininger, Deininger & Weinfurtner, 1994).
特性
IUPAC Name |
3-chloroprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO/c4-2-1-3-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOPPQGHWJVKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314700 | |
| Record name | 2-Propenal, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20604-88-0 | |
| Record name | 2-Propenal, 3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20604-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenal, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


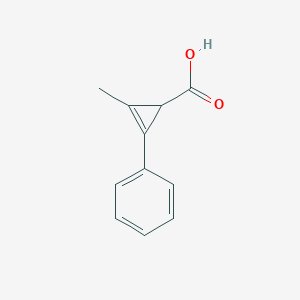


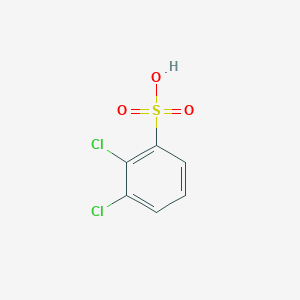
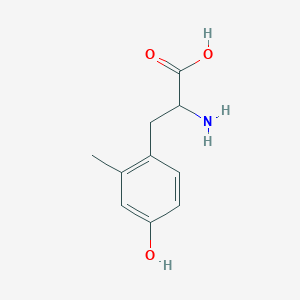


![methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate](/img/structure/B1609175.png)


